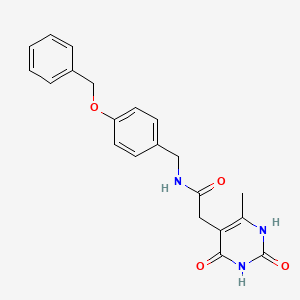
N-(4-(benzyloxy)benzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzyloxy)benzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves multiple steps, including the reaction of 4-(benzyloxy)benzylamine with a pyrimidine derivative. Reaction conditions such as temperature, pH, and solvents are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaled-up versions of the laboratory synthesis methods. Automation and continuous flow processes may be employed to increase efficiency and ensure consistency in product quality. Purification steps such as crystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-(4-(benzyloxy)benzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is prone to nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents: potassium permanganate, hydrogen peroxide
Reducing agents: lithium aluminum hydride, sodium borohydride
Solvents: ethanol, methanol, dichloromethane
Major Products Formed from These Reactions: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction may lead to partially or fully reduced compounds. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
In Chemistry: The unique structure of N-(4-(benzyloxy)benzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules with specific properties.
In Biology: In biological research, this compound may be used as a tool to study enzyme interactions or as a probe in biochemical assays.
In Medicine:
In Industry: Industrial applications may include its use as a precursor in the synthesis of materials with specialized properties or as a component in chemical manufacturing processes.
Mechanism of Action
The exact mechanism by which N-(4-(benzyloxy)benzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This modulation can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-(4-(methoxy)benzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
N-(4-(ethoxy)benzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
N-(4-(benzyloxy)phenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
These compounds share structural similarities but differ in their substituent groups, which can influence their chemical and biological properties.
Hope this helps! Anything else you're curious about?
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-phenylmethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-18(20(26)24-21(27)23-14)11-19(25)22-12-15-7-9-17(10-8-15)28-13-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,25)(H2,23,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKWMBOUPCMOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














